molecular formula C₆H₃D₁₅AlO₉P₃ B1151578 Ethyl-d5 Phosphonate Aluminium Salt

Ethyl-d5 Phosphonate Aluminium Salt

Cat. No.: B1151578
M. Wt: 369.2
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-d5 Phosphonate Aluminium Salt is a deuterated derivative of aluminium tris(ethylphosphonate) (Fosetyl-Al), a systemic fungicide widely used in agriculture. Its chemical structure consists of an aluminium ion coordinated to three ethyl-d5 phosphonate anions. The "d5" designation indicates deuterium substitution at five hydrogen positions on the ethyl group, enhancing its utility in isotopic tracing and metabolic studies . The compound’s IUPAC name is aluminium tris-(ethyl-d5 phosphonate), with the CAS registry number 15845-66-6 .

Key properties include:

  • Molecular formula: C₆D₁₅AlO₉P₃ (estimated from non-deuterated Fosetyl-Al, C₆H₁₅AlO₉P₃, with +5 mass units from deuterium substitution).
  • Applications: Primarily employed in agricultural research to track fungicide uptake, translocation, and degradation in plants using mass spectrometry or NMR .

Properties

Molecular Formula

C₆H₃D₁₅AlO₉P₃

Molecular Weight

369.2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Analogues

Fosetyl-Al (Aluminium Tris-Ethylphosphonate)
  • Molecular formula : C₆H₁₅AlO₉P₃.
  • Key differences : Lacks deuterium substitution, making it unsuitable for isotopic tracing.
  • Applications : Broad-spectrum fungicide against Phytophthora and Pythium species .
  • Legislative status : Approved for agricultural use in the EU and other regions, but subject to residue limits .
Potassium Phosphonate
  • Molecular formula : K₃PO₃.
  • Key differences : Higher water solubility compared to aluminium salts, facilitating foliar absorption.
  • Applications : Used as a plant resistance inducer rather than a direct fungicide .
Di-tert-butyl Phosphonate
  • Molecular formula : C₈H₁₉O₃P.
  • Key differences : Bulky tert-butyl groups reduce solubility in polar solvents.
  • Applications : Intermediate in organic synthesis (e.g., Wittig reactions) .
Dibenzyl Phosphonate
  • Molecular formula : C₁₄H₁₅O₃P.
  • Key differences : Aromatic benzyl groups enhance lipophilicity, favoring use in polymer chemistry.
  • Purity : 95% (lower than deuterated analogues due to industrial-grade applications) .

Isotopic Analogues

Ethyl-d5 S-sodium Methyl-d3-phosphonothiolate
  • Molecular formula : C₃D₈NaO₂PS.
  • Key differences : Dual deuterium/methyl substitution and sulfur inclusion enable specialized toxicity studies.
  • Applications: Reference standard in forensic analysis of organophosphorus compounds .
Ethyl-d5 Paraben
  • Molecular formula: C₉H₆D₅NO₂.
  • Key differences : Deuterated preservative with applications in cosmetic stability studies .

Table: Comparative Properties of Selected Phosphonates

Compound Molecular Formula Molecular Weight Solubility Purity Primary Use
Ethyl-d5 Phosphonate Al C₆D₁₅AlO₉P₃ ~324.1 (est.) Moderate (H₂O) >98% Isotopic tracing
Fosetyl-Al C₆H₁₅AlO₉P₃ 309.1 Moderate (H₂O) >95% Agriculture
Di-tert-butyl Phosphonate C₈H₁₉O₃P 194.2 Low (organic) >98% Organic synthesis
Potassium Phosphonate K₃PO₃ 212.3 High (H₂O) >90% Plant resistance
Dibenzyl Phosphonate C₁₄H₁₅O₃P 262.2 Low (H₂O) 95% Polymer chemistry

Research Findings and Mechanistic Insights

  • Enzyme Interactions: Non-deuterated ethylphosphonate analogues form salt bridges with catalytic residues (e.g., Arg257B in alanine racemase), critical for fungicidal activity . Deuterated versions likely retain this binding but enable precise tracking of enzyme inhibition kinetics.
  • Isotope Effects : Deuterium substitution in Ethyl-d5 Phosphonate Aluminium Salt slows metabolic degradation, prolonging its half-life in plant tissues compared to Fosetyl-Al .
  • Synthetic Utility : Phosphonate esters like Diethyl cyclopropylmethyl phosphonate (C₈H₁₇O₃P) serve as precursors in Wittig reactions, contrasting with aluminium salts’ direct fungicidal action .

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